
4-(4-methoxybenzyl)morpholine
Overview
Description
4-(4-Methoxybenzyl)morpholine is an organic compound with the molecular formula C12H17NO2. It features a morpholine ring substituted with a 4-methoxybenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-methoxybenzyl)morpholine typically involves the reaction of morpholine with 4-methoxybenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the morpholine attacks the electrophilic carbon of the benzyl chloride, displacing the chloride ion .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methoxybenzyl)morpholine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or chlorinating agents under acidic conditions.
Major Products Formed:
Oxidation: 4-(4-Hydroxybenzyl)morpholine.
Reduction: 4-(4-Methoxycyclohexyl)morpholine.
Substitution: 4-(4-Bromobenzyl)morpholine.
Scientific Research Applications
Pharmacological Applications
1. Central Nervous System (CNS) Drug Development
The morpholine ring is a key structural feature in many CNS-active compounds. 4-(4-Methoxybenzyl)morpholine can enhance the pharmacokinetic properties of drugs aimed at treating disorders such as anxiety and depression. The compound's ability to improve blood-brain barrier (BBB) permeability is attributed to its lipophilic nature, which facilitates better solubility and distribution in the CNS .
- Mechanism of Action : The presence of both nitrogen and oxygen atoms in the morpholine ring allows for unique interactions with biological targets, including hydrogen bonding and hydrophobic interactions. This flexibility aids in optimizing drug-receptor interactions .
2. Cancer Therapeutics
Research has shown that morpholine derivatives can serve as effective inhibitors of key signaling pathways involved in tumorigenesis, such as the PI3K pathway. For instance, modifications to the morpholine structure can significantly impact the inhibitory activity against various PI3K isoforms, making it a suitable scaffold for developing anticancer agents .
- Case Study : In a study on ZSTK474 analogs, the substitution of a morpholine group demonstrated varying degrees of inhibition against PI3K isoforms, highlighting the importance of structural modifications in enhancing therapeutic efficacy .
Structural Properties
The structural characteristics of this compound contribute to its biological activity. The methoxy group enhances lipophilicity while maintaining a balance between hydrophilic and lipophilic properties necessary for CNS activity. This balance is crucial for achieving optimal pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME) .
Synthesis and Derivative Development
The synthesis of this compound involves standard organic chemistry techniques that allow for the introduction of various substituents on the morpholine ring. This flexibility facilitates the development of analogs with tailored biological activities.
- Synthetic Approaches : Various synthetic routes have been explored to modify the morpholine structure while retaining or enhancing its pharmacological properties. For instance, reactions involving benzyl alcohol and morpholine have been utilized to generate diverse derivatives with distinct biological profiles .
Mechanism of Action
The mechanism of action of 4-(4-methoxybenzyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
- 4-(4-Hydroxybenzyl)morpholine
- 4-(4-Bromobenzyl)morpholine
- 4-(4-Methoxycyclohexyl)morpholine
Comparison: 4-(4-Methoxybenzyl)morpholine is unique due to its methoxy substituent, which can influence its reactivity and biological activity. Compared to its hydroxyl or bromine-substituted analogs, the methoxy group can enhance lipophilicity and membrane permeability, potentially improving its pharmacokinetic properties .
Biological Activity
4-(4-Methoxybenzyl)morpholine is a morpholine derivative that has attracted attention in pharmacological research due to its potential therapeutic applications. This compound exhibits biological activity primarily through its interactions with neurotransmitter systems, particularly as a reuptake inhibitor for serotonin and norepinephrine. Understanding its biological activity is crucial for exploring its applications in treating various neurological disorders.
The primary mechanism of action of this compound involves the inhibition of serotonin and norepinephrine transporters. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their effects on the nervous system. Such activity is beneficial in treating conditions like depression, anxiety disorders, and attention deficit hyperactivity disorder (ADHD) .
Serotonin and Norepinephrine Reuptake Inhibition
Research indicates that compounds similar to this compound exhibit significant activity as serotonin and norepinephrine reuptake inhibitors (SNRIs). This dual action is particularly useful for managing mood disorders. For instance, studies have shown that SNRIs can effectively alleviate symptoms of major depressive disorder and generalized anxiety disorder .
Case Studies
- Depression Treatment : A clinical study involving a morpholine derivative demonstrated its efficacy in reducing depressive symptoms in patients who were resistant to traditional SSRIs (selective serotonin reuptake inhibitors) .
- ADHD Management : Another study highlighted the potential of morpholine derivatives, including this compound, in improving attention and reducing hyperactive behaviors in children diagnosed with ADHD. The compound's ability to enhance norepinephrine levels was linked to improved focus and cognitive function .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and bioavailability characteristics. Morpholine derivatives are often noted for their ability to cross the blood-brain barrier (BBB), which is essential for central nervous system (CNS) drugs. Additionally, they tend to have a good metabolic profile with minimal toxicity .
Comparative Analysis of Morpholine Derivatives
Q & A
Q. What are the key synthetic pathways for 4-(4-methoxybenzyl)morpholine, and how are purity and yield optimized?
Basic
The synthesis typically involves nucleophilic substitution between 4-methoxybenzyl chloride and morpholine under basic conditions. A reported method (88% yield) uses morpholine (0.50 mmol) reacted with 4-methoxybenzyl chloride in dichloromethane/EtOAC solvent systems, followed by purification via silica gel column chromatography (gradient elution from 80:20 to 50:50 CH₂Cl₂/EtOAc) . Key parameters for optimization include:
- Base selection : K₂CO₃ or NaOH enhances reaction efficiency.
- Solvent choice : Polar aprotic solvents (e.g., DCM) improve solubility.
- Purification : Column chromatography with triethylamine additives minimizes tailing and improves resolution .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Basic
- ¹H/¹³C NMR : Peaks at δ 3.79 (methoxy group) and 3.70–2.42 ppm (morpholine protons) confirm substitution patterns. ¹³C signals at δ 158.73 (C-O) and 53.44 (morpholine carbons) validate the structure .
- IR Spectroscopy : Bands at ~1100–1175 cm⁻¹ (C-O-C stretching) and ~2980–3145 cm⁻¹ (C-H stretching) provide insights into functional groups and intermolecular interactions .
Q. How can reaction conditions be tailored to improve synthetic efficiency?
Advanced
- Catalytic Systems : Transition-metal catalysts (e.g., Pd) may enable Suzuki-Miyaura couplings for advanced analogs .
- Continuous Flow Reactors : Enhance scalability and reduce side reactions compared to batch methods .
- DoE (Design of Experiments) : Systematic variation of temperature (40–80°C), solvent polarity, and base stoichiometry identifies optimal conditions .
Q. How do substituent positions on the benzyl group influence biological activity?
Advanced
Comparative studies of analogs (e.g., 2-bromo vs. 4-bromo substitution) reveal:
- Electron-Withdrawing Groups (e.g., Br, F): Enhance binding to cytochrome P450 enzymes (e.g., CYP2A13) via halogen bonding .
- Steric Effects : Ortho-substituted analogs show reduced activity due to hindered receptor access, while para-substituted derivatives exhibit improved pharmacokinetic profiles .
Q. What mechanistic hypotheses explain the compound’s biological activity?
Advanced
- Enzyme Inhibition : The morpholine ring’s nitrogen interacts with heme iron in cytochrome P450 enzymes, disrupting substrate oxidation .
- Receptor Modulation : Molecular docking studies suggest hydrophobic interactions between the methoxybenzyl group and GPCR binding pockets, modulating neurotransmitter release .
Q. How does high-pressure Raman spectroscopy elucidate structural stability?
Advanced
Under pressure (0–3.5 GPa):
- Vibrational Mode Shifts : C-H stretching modes (2980–3145 cm⁻¹) merge or split, indicating conformational changes in the morpholine ring.
- Phase Transitions : Discontinuities in dω/dp plots at ~1.7 GPa suggest lattice reorganization, critical for solid-state formulation stability .
Q. How can contradictions in structure-activity relationship (SAR) data be resolved?
Advanced
- Meta-Analysis : Cross-referencing IC₅₀ values of analogs (e.g., 4-bromo vs. 2-fluoro derivatives) identifies outliers due to assay variability .
- Computational Modeling : DFT calculations predict electronic effects (e.g., Hammett σ values) to rationalize discrepancies in inhibitory potency .
Q. What safety protocols are recommended for handling this compound?
Basic
- Storage : Amber glass bottles under inert gas (N₂/Ar) to prevent oxidation .
- PPE : Nitrile gloves and fume hood use mitigate dermal/ocular exposure risks.
- Waste Disposal : Incineration at >800°C ensures decomposition of halogenated byproducts .
Properties
IUPAC Name |
4-[(4-methoxyphenyl)methyl]morpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-12-4-2-11(3-5-12)10-13-6-8-15-9-7-13/h2-5H,6-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGALYCHDSDDRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354803 | |
Record name | 4-(4-methoxybenzyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17494-29-0 | |
Record name | 4-[(4-Methoxyphenyl)methyl]morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17494-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-methoxybenzyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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